Product packaging for 1,5-Dimethyl-2,4,8-trinitronaphthalene(Cat. No.:CAS No. 54558-95-1)

1,5-Dimethyl-2,4,8-trinitronaphthalene

Cat. No.: B15469738
CAS No.: 54558-95-1
M. Wt: 291.22 g/mol
InChI Key: XIZJKSPXAMGMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,5-Dimethyl-2,4,8-trinitronaphthalene is a specialized nitroaromatic compound provided as a high-purity solid for research applications. This chemical is of significant interest in mechanistic and kinetic studies, particularly in reactions with amines. Research has demonstrated that it reacts with diethylamine and triethylamine in solvents like DMSO to form a benzyl-type anion through hydrogen abstraction from the 1-methyl group . This reaction makes it a valuable model substrate for investigating solvation effects, ion association phenomena, and the thermodynamic parameters of charge-transfer processes in different solvent media . The compound's well-defined reactivity profile supports its use in fundamental organic chemistry research and as a probe for studying intermolecular interactions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O6 B15469738 1,5-Dimethyl-2,4,8-trinitronaphthalene CAS No. 54558-95-1

Properties

CAS No.

54558-95-1

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

1,5-dimethyl-2,4,8-trinitronaphthalene

InChI

InChI=1S/C12H9N3O6/c1-6-3-4-8(13(16)17)12-7(2)9(14(18)19)5-10(11(6)12)15(20)21/h3-5H,1-2H3

InChI Key

XIZJKSPXAMGMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C(C2=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison of 248 TND and 245 TND

Property 248 TND 245 TND
Substituent Positions 1,5-dimethyl; 2,4,8-trinitro 1,8-dimethyl; 2,4,5-trinitro
Reactivity with Amines Lower reaction rate in DMSO/MeOH Higher reaction rate in DMSO/MeOH
Anion Formation Less facile More facile
Thermal Stability Lower Higher (suitable for explosives)

Key findings from kinetic studies in dimethylsulfoxide (DMSO) and DMSO-methanol solvents demonstrate that 245 TND reacts more readily with amines, forming benzyl-type anions that lead to thermally stable explosive materials. This is attributed to electronic and steric effects caused by the methyl and nitro group positions .

Comparison with Other Trinitronaphthalene Isomers

Commercial trinitronaphthalene is a mixture of isomers, primarily 1,3,5-, 1,4,5-, and 1,3,8-trinitronaphthalene, depending on the nitration conditions (Table 2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.